Tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate Tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1334416-48-6
VCID: VC0153339
InChI: InChI=1S/C12H22F2N2O2/c1-10(2,3)18-9(17)16-6-5-11(4,7-15)12(13,14)8-16/h5-8,15H2,1-4H3
SMILES: CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)CN
Molecular Formula: C12H22F2N2O2
Molecular Weight: 264.317

Tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate

CAS No.: 1334416-48-6

Cat. No.: VC0153339

Molecular Formula: C12H22F2N2O2

Molecular Weight: 264.317

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate - 1334416-48-6

Specification

CAS No. 1334416-48-6
Molecular Formula C12H22F2N2O2
Molecular Weight 264.317
IUPAC Name tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate
Standard InChI InChI=1S/C12H22F2N2O2/c1-10(2,3)18-9(17)16-6-5-11(4,7-15)12(13,14)8-16/h5-8,15H2,1-4H3
Standard InChI Key VKRRKPAEWSXMLM-UHFFFAOYSA-N
SMILES CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)CN

Introduction

Chemical Identity and Properties

Chemical Structure and Nomenclature

Tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate features a six-membered piperidine ring with multiple functional groups. The compound is characterized by the following identifiers:

ParameterValue
IUPAC Nametert-butyl 4-(aminomethyl)-3,3-difluoro-4-methyl-1-piperidinecarboxylate
CAS Registry Number1334416-48-6
Molecular FormulaC12H22F2N2O2
Molecular Weight264.32 g/mol
InChI1S/C12H22F2N2O2/c1-10(2,3)18-9(17)16-6-5-11(4,7-15)12(13,14)8-16/h5-8,15H2,1-4H3
InChI KeyVKRRKPAEWSXMLM-UHFFFAOYSA-N

The structure contains a piperidine core with the nitrogen protected by a Boc group. The 3-position carries two fluorine atoms, while the 4-position is disubstituted with both a methyl group and an aminomethyl functional group .

Physical and Chemical Properties

The physical and chemical properties of tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate are influenced by its functional groups and structural features:

PropertyCharacteristic
Physical StateNot explicitly documented, likely a solid at room temperature
SolubilityExpected to have moderate solubility in organic solvents like dichloromethane, chloroform, and methanol
Chemical StabilityThe Boc group is stable under neutral and basic conditions but labile in acidic environments
Functional Group ReactivityPrimary amine (-CH2NH2) is available for nucleophilic reactions such as acylation and alkylation
Conformational PreferencesThe 3,3-difluoro substituents likely influence the conformational behavior of the piperidine ring

The presence of the geminal difluoro group at the 3-position introduces interesting conformational effects due to the fluorine atoms' electronegativity and their ability to participate in hydrogen bonding interactions as hydrogen bond acceptors.

Synthesis and Preparation

Key Synthetic Intermediates

Based on synthetic routes described for analogous compounds, potential key intermediates in the synthesis of tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate might include:

Intermediate TypeRole in Synthesis
Bromomethyl derivativePrecursor for introduction of the aminomethyl group
Azidomethyl derivativeDirect precursor to the aminomethyl group through reduction
Fluorinated intermediatePrecursor containing the 3,3-difluoro functionality

For analogous structures, the conversion of bromomethyl to azidomethyl derivatives typically employs sodium azide, followed by reduction of the azide to an amine using catalytic hydrogenation (Pd/C under hydrogen atmosphere) or alternative reducing conditions .

Spectroscopic Characterization

SignalChemical Shift (ppm)Assignment
Singlet~1.4-1.5tert-butyl group (9H)
Singlet~1.0-1.24-methyl group (3H)
Multiplet~1.5-2.2Piperidine ring protons
Doublet~2.7-3.0Aminomethyl CH2 with potential F-coupling
Triplet or broad signal~3.0-4.0Piperidine CH2 groups adjacent to N-Boc
Broad signal~1.5-2.0NH2 protons

Similar compounds like tert-butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate show characteristic patterns, with the tert-butyl group appearing as a singlet around 1.46 ppm and the aminomethyl CH2 group showing coupling to the adjacent fluorine atom .

Mass Spectrometry

Mass spectrometric analysis of tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate would be expected to show characteristic fragmentation patterns including:

m/zFragment Assignment
264Molecular ion (M+)
208Loss of tert-butyl group (M+-C4H8)
164Loss of Boc group (M+-C5H8O2)
57tert-butyl fragment (C4H9+)

These fragmentation patterns would be consistent with those observed for related N-Boc protected piperidine derivatives .

Applications and Research Significance

Synthetic Utility

As a chemical building block, tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate offers several advantages:

FeatureSynthetic Utility
N-Boc protectionAllows for selective transformations; can be removed under acidic conditions
Primary amineProvides a site for diverse functionalization strategies (amide formation, reductive amination, etc.)
3,3-Difluoro substituentsImparts unique electronic and conformational properties
Quaternary center at C-4Creates a stereochemically defined framework

The orthogonal protection strategy (protected piperidine nitrogen, free primary amine) makes this compound particularly useful in multistep synthesis, allowing for selective manipulation of the aminomethyl group while keeping the piperidine nitrogen protected .

ParameterClassification
GHS PictogramGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH303: May be harmful if swallowed; H320: Causes eye irritation
Precautionary StatementsP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These classifications indicate that the compound has relatively low acute toxicity but requires standard laboratory safety precautions during handling .

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